3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole
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Overview
Description
3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole is a complex organic compound featuring an indazole core, a pyrrolidine ring, and an oxadiazole moiety
Mechanism of Action
Target of Action
Similar 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Similar 1,2,4-oxadiazole derivatives have been reported to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic properties of similar 1,2,4-oxadiazole derivatives suggest that they may have effective bioavailability .
Result of Action
Similar 1,2,4-oxadiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
The 1,2,4-oxadiazole derivatives, including 3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole, have shown to interact with various enzymes and proteins . These interactions can influence biochemical reactions, contributing to their broad spectrum of biological activities .
Cellular Effects
The cellular effects of this compound are diverse, depending on the type of cells and cellular processes involved . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies may observe threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound may be involved in various metabolic pathways . It can interact with enzymes or cofactors, and may affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by various factors . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole typically involves multi-step organic reactions
Indazole Core Synthesis: The indazole core can be synthesized via cyclization reactions involving hydrazine derivatives and ortho-substituted nitrobenzenes under acidic conditions.
Pyrrolidine Ring Introduction: The pyrrolidine ring is often introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the indazole intermediate.
Oxadiazole Formation: The oxadiazole moiety is typically formed through cyclization reactions involving amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets, such as enzymes or receptors. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a candidate for applications in materials science and engineering.
Comparison with Similar Compounds
Similar Compounds
3-(1,2,4-Oxadiazol-5-yl)-1H-indazole: Similar structure but with the oxadiazole moiety in a different position.
3-(1,2,4-Oxadiazol-3-yl)pyrrolidine: Lacks the indazole core.
1-(1,2,4-Oxadiazol-3-yl)-3-(pyrrolidin-1-yl)indazole: Similar but with different substitution patterns.
Uniqueness
3-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1H-indazol-3-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c20-14(12-10-3-1-2-4-11(10)16-17-12)19-6-5-9(7-19)13-15-8-21-18-13/h1-4,8-9H,5-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJGVJPJXHHNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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